2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline
Overview
Description
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline is a biochemical compound used for proteomics research . Its molecular formula is C18H21Cl2NO and it has a molecular weight of 338.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an aniline group via a nitrogen atom. The aniline group is dichlorinated, and the benzyl group has a pentyloxy substituent .Scientific Research Applications
Effects on Mesomorphic Properties
- Chloro and methyl derivatives of N-[4-(substituted benzoyloxy)benzylidene]anilines, including 2,3-dichloro derivatives, have been studied for their impact on the nematic-isotropic transition temperature. The 2,3-dichloro derivative specifically shows a higher transition temperature compared to its 2- or 3-chloro counterparts, indicating its unique influence on mesomorphic properties (Hasegawa et al., 1989).
Synthesis of Labelled Compounds
- 2,3-Dichloro derivatives have been used in the synthesis of 14C-labelled polychlorobiphenyls. This process involves chlorination with N-chlorosuccinimide and further reactions to produce various chlorinated anilines, including 2,3-dichloro derivatives. Such compounds are pivotal in the synthesis of environmentally significant compounds (Bergman et al., 1981).
Intermediate in Pesticides and Herbicides
- Dichloro derivatives, such as 2,3-dichloro-aniline, are intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides. Their synthesis methods and characteristics in such applications are noteworthy (Zhou Li-shan, 2002).
Crystal Engineering and Supramolecular Synthons
- Anilic acids, including dichloro derivatives, are used in crystal engineering with dipyridyl compounds. The study of their crystal structures and formation of supramolecular synthons reveals insights into molecular interactions and design of new materials (Zaman et al., 2001).
Antibacterial and Antifungal Properties
- Certain N-(2-hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines exhibit significant in vitro antibacterial and antifungal activities, highlighting the potential of chloroaniline derivatives in pharmaceutical applications (Reisner & Borick, 1955).
Fluorescence and Photostability
- 2,6-Bis(arylsulfonyl)anilines, which can be related to dichloro derivatives, demonstrate high fluorescence emissions in solid state. Their intramolecular hydrogen bonds contribute to fluorescence enhancement and improved photostability, making them suitable for applications in fluorescence materials and probes (Beppu et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3-dichloro-N-[(4-pentoxyphenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-4-12-22-15-10-8-14(9-11-15)13-21-17-7-5-6-16(19)18(17)20/h5-11,21H,2-4,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTINZXCICWECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.